Europium sulfide

Overview

Description

Synthesis Analysis

The synthesis of europium sulfide involves several methods, including the reaction of europium oxide with carbon disulfide, chemical co-precipitation, and template-assisted synthesis for specific nanostructures. For instance, this compound nanoparticles can be synthesized through a facile synthesis method involving europium-doped gadolinium sulfide opto-magnetic nanoparticles via sonochemistry, which demonstrates their potential in dual-mode imaging for both in vitro and in vivo applications (Jung et al., 2012). Another method includes the reaction of metallic europium with elemental sulfur and europium trifluoride, resulting in Eu_3F_4S_2, a mixed-valent europium(II,III) fluoride sulfide (Grossholz et al., 2009).

Molecular Structure Analysis

This compound's structure can vary depending on the synthesis method. For example, template-assisted synthesis can lead to this compound nanotubes, indicating the versatility of its molecular structure and the potential for creating nanostructured materials with unique properties (Harrison et al., 2011).

Chemical Reactions and Properties

This compound's chemical reactions primarily involve its synthesis from europium oxide and its interaction with other chemical agents to form various compounds. Its chemical properties are closely tied to europium's valency, which can impact the magnetic and electronic characteristics of the resulting materials. For instance, this compound's reaction with carbon disulfide and thermal decomposition has been studied to understand its transformation under different conditions (Ishikawa et al., 1973).

Physical Properties Analysis

This compound exhibits unique physical properties, such as strong photoluminescence and magnetic characteristics. These properties are influenced by the specific synthesis methods and the presence of dopants, which can enhance its functionality for applications like imaging and sensing (Saravanan et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity and the ability to form compounds with mixed valence states. For example, this compound can be synthesized through CS_2 sulfurization of Eu_2O_3, resulting in compounds like Eu_3S_4 and EuS under specific conditions, demonstrating the compound's versatility and the impact of synthesis conditions on its chemical properties (Li et al., 2016).

Scientific Research Applications

Ferromagnetic Properties: Divalent europium compounds like EuS exhibit ferromagnetic characteristics at low temperatures. This makes them interesting for studies in magnetism and materials science (Mcguire, Argyle, Shafer, & Smart, 1962).

Magneto-Optical Properties: EuS nanocrystals are magneto-optical semiconductors, which means they can induce significant magneto-optical effects like Faraday rotation. This makes them suitable for applications like visible-light security ink (Nakanishi, 2017).

Luminescent Probes: Lanthanide-based complexes with europium can serve as sensitive probes for detecting sulfide levels in various samples, including industrial contexts. This highlights their potential in environmental monitoring and industrial process control (Thorson et al., 2015).

Bioassay Applications: Europium-doped calcium sulfide nanoparticles have potential in bioassays, particularly in biochip-based analyses. Their luminescent properties can be adjusted, which is beneficial for multi-color bioassays (Sun, Yi, Chen, Zhou, & Cheng, 2002).

Chemosensors: Bimetallic europium(III)/copper(II) complexes have been developed for the luminescent detection of hydrogen sulfide, showcasing europium's role in creating sensitive chemical sensors (Mini, Springer, Grace, Dennison, & Tuck, 2020).

Synthesis and Characterization: Research has been conducted on the synthesis of europium sulfide by reacting europium oxide with carbon disulfide, exploring the thermal decomposition processes of the resultant products. This is critical for understanding and improving the synthesis methods of this compound (Ishikawa, Nakane, & Miyake, 1973).

Photoluminescence: Europium thiosilicate, including this compound, shows intense yellow photoluminescence, making it a candidate for optoelectronic applications (Nishimura, Nanai, Bohda, & Okuno, 2009).

Safety and Hazards

When handling Europium sulfide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Europium sulfide thin films are appealing as ferromagnetic semiconductors and luminescent and optomagnetic materials owing to their unique functional properties . With the emerging field of spintronics and magneto-optical devices, chemical vapor deposition (CVD) offers a versatile platform to tune the material properties and the method to fabricate device structures needed for such applications .

Mechanism of Action

Target of Action

Europium sulfide primarily targets electronic and magnetic properties of charge carriers . It has been a focus of research in the realm of spintronics, a field that endeavors to harness the interplay of these properties for the development of innovative electronic devices .

Mode of Action

This compound exhibits unique magnetic properties. Europium possesses an oxidation state of +II in this compound, whereas the lanthanides typically exhibit an oxidation state of +III . Its Curie temperature (Tc) is 16.6 K. Below this temperature, EuS behaves like a ferromagnetic compound, and above it, it exhibits simple paramagnetic properties .

Biochemical Pathways

For instance, in the preparation of EuS, powdered europium (III) oxide (Eu2O3) is treated with hydrogen sulfide (H2S) at 1150 °C . The crude EuS product is then purified by heating at 900 °C under vacuum to remove excess sulfur .

Pharmacokinetics

Its physical and chemical properties, such as its stability in air up to 500 °c and decomposition at 1470 °c in an inert environment , can influence its behavior in various applications.

Result of Action

The primary result of this compound’s action is its impact on electronic and magnetic properties. For instance, it has been used in experiments providing evidence of Majorana fermions relevant to quantum computing and the production of qubits . Furthermore, its unique magnetic properties make it a potential candidate for use in spintronics and other electronic devices .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and atmospheric conditions. For example, EuS is stable up to 500 °C in air, but begins to show signs of oxidation beyond this temperature . In an inert environment, it decomposes at 1470 °C . Therefore, the efficacy and stability of this compound can be significantly affected by the surrounding environmental conditions.

properties

IUPAC Name |

sulfanylideneeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKZDIDATLDTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

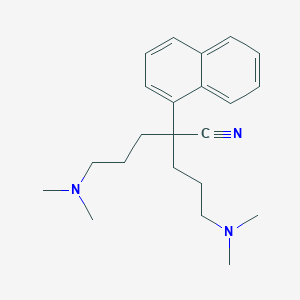

Canonical SMILES |

S=[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuS | |

| Record name | europium monosulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium_monosulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12020-65-4 | |

| Record name | Europium sulfide (EuS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium sulfide (EuS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium sulfide (EuS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of europium sulfide?

A1: The molecular formula of this compound is EuS. Its molecular weight is 184.03 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in a rock salt (NaCl) structure. []

Q3: What are the key spectroscopic features of this compound?

A3: Spectroscopic studies, including X-ray Photoelectron Spectroscopy (XPS) and Mössbauer spectroscopy, have been crucial in analyzing the valence state of europium in EuS and its doped variations. [, ] Furthermore, studies exploring its magneto-optical properties utilize techniques like Faraday rotation spectroscopy and Magnetic Circular Dichroism (MCD). [, , ]

Q4: What are the unique magnetic properties of this compound?

A4: this compound is a ferromagnetic semiconductor with a Curie temperature (Tc) of 16.5 K. [] It exhibits a large magneto-optical effect due to the optical electron transition from 4f to 5d orbitals under a magnetic field. []

Q5: How can the Curie temperature of this compound be enhanced?

A5: Research shows that proximity to ferromagnetic materials like cobalt (Co) can enhance the Tc of EuS. Thin Co/EuS multilayers have demonstrated a room-temperature X-ray magnetic circular dichroism (XMCD) signal, suggesting a higher effective Tc. []

Q6: Can you elaborate on the spin-filter effect observed in this compound?

A6: Below its Curie temperature, the conduction band of EuS splits due to exchange interactions. This makes EuS act as a spin filter in metal-EuS-metal junctions, preferentially allowing one spin orientation to tunnel, leading to highly spin-polarized currents. [, , ]

Q7: How does doping affect the magnetic properties of this compound?

A7: Doping EuS with elements like gadolinium (Gd) can significantly alter its magnetic behavior. For instance, Gd doping in EuTe, a material similar to EuS, can induce a transition from antiferromagnetism to ferromagnetism. [] Similarly, alkali metal doping has been shown to stabilize the NaCl structure of EuS at lower temperatures and influence its magnetic ordering. []

Q8: What are the advantages of using this compound nanocrystals?

A8: EuS nanocrystals exhibit quantum confinement effects, leading to enhanced and size-dependent optical and magnetic properties compared to bulk EuS. []

Q9: How are this compound nanocrystals synthesized?

A9: Various methods have been explored for EuS nanocrystal synthesis, including thermal decomposition of specific precursors and hydrothermal methods. [, , , ]

Q10: What are the potential applications of this compound nanocrystals?

A10: EuS nanocrystals hold promise in several areas, including:

- Bioimaging: EuS nanoprobes have been investigated for tracking antiretroviral drug delivery to HIV-1 reservoirs. []

- Magneto-optical devices: The large magneto-optical effect of EuS nanocrystals makes them attractive for applications in magneto-optical data storage and sensing. [, ]

- Spintronics: The spin-filtering properties of EuS make it a potential candidate for spintronic devices, which exploit electron spin for information processing and storage. [, ]

Q11: What is known about the compatibility of this compound with other materials?

A11: EuS has been successfully integrated with various materials to create heterostructures with enhanced functionalities. This includes its growth on substrates like silicon (Si) and indium arsenide (InAs) and its combination with materials like gold (Au) nanoparticles and cadmium sulfide (CdS). [, , , ]

Q12: What are the challenges associated with the growth of high-quality this compound thin films?

A12: Achieving high-quality epitaxial growth of EuS thin films can be challenging. Factors like substrate temperature and annealing conditions significantly influence film morphology and interface quality, affecting their performance in devices. [, ]

Q13: What are the potential applications of this compound in photocatalysis?

A13: Recent research explores the use of EuS in photocatalytic applications, particularly for hydrogen evolution. Studies investigate the enhanced photocatalytic activity of EuS-based nanostructures, like graphene oxide/EuS nanorods. []

Q14: What is the role of this compound in electroluminescent devices?

A14: Europium-doped barium thioaluminate (BaAl2S4:Eu) is a highly efficient blue phosphor used in thin-film electroluminescent (TFEL) devices. Research focuses on optimizing the fabrication of these devices, including the deposition of BaAl2S4:Eu thin films using sputtering targets containing EuS. []

Q15: What is known about the stability of this compound?

A15: EuS is known to be sensitive to oxidation, particularly in nanoscale forms. Studies have shown the presence of europium (III) oxide (Eu2O3) in EuS nanocrystals due to surface oxidation. [] Research is ongoing to develop strategies to enhance its stability for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)